molecular formula C84H144N24O25 B12298477 H-Lys-ala-glu-arg-ala-asp-leu-ile-ala-tyr-leu-lys-gln-ala-thr-ala-lys-OH

H-Lys-ala-glu-arg-ala-asp-leu-ile-ala-tyr-leu-lys-gln-ala-thr-ala-lys-OH

Cat. No.: B12298477
M. Wt: 1890.2 g/mol
InChI Key: UZAAFHHXLLVUAZ-UHFFFAOYSA-N
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Description

The compound H-Lys-ala-glu-arg-ala-asp-leu-ile-ala-tyr-leu-lys-gln-ala-thr-ala-lys-OH is a peptide consisting of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence is composed of lysine, alanine, glutamic acid, arginine, aspartic acid, leucine, isoleucine, tyrosine, and glutamine, among others.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Lys-ala-glu-arg-ala-asp-leu-ile-ala-tyr-leu-lys-gln-ala-thr-ala-lys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino terminus of the resin-bound amino acid.

    Coupling: Addition of the next amino acid in the sequence, activated by reagents such as HBTU or DIC.

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides or those requiring specific modifications.

Chemical Reactions Analysis

Types of Reactions

Peptides like H-Lys-ala-glu-arg-ala-asp-leu-ile-ala-tyr-leu-lys-gln-ala-thr-ala-lys-OH can undergo various chemical reactions, including:

    Oxidation: Involving amino acids like cysteine, which can form disulfide bonds.

    Reduction: Breaking disulfide bonds to yield free thiol groups.

    Substitution: Modifying side chains of amino acids to alter peptide properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Using reagents like N-hydroxysuccinimide (NHS) esters for amine modification.

Major Products

The major products of these reactions depend on the specific modifications. For example, oxidation of cysteine residues results in disulfide-linked peptides, while reduction yields free thiol-containing peptides.

Scientific Research Applications

Peptides like H-Lys-ala-glu-arg-ala-asp-leu-ile-ala-tyr-leu-lys-gln-ala-thr-ala-lys-OH have diverse applications in scientific research:

    Chemistry: Used as building blocks for more complex molecules and in studying protein folding.

    Biology: Serve as signaling molecules, hormones, and enzyme substrates.

    Medicine: Employed in drug development, particularly in designing peptide-based therapeutics.

    Industry: Utilized in the production of biomaterials and as catalysts in various chemical reactions.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. They can interact with receptors, enzymes, or other proteins to exert their effects. For instance, peptides may bind to cell surface receptors, triggering intracellular signaling pathways that lead to physiological responses. The molecular targets and pathways involved vary widely based on the peptide’s function.

Comparison with Similar Compounds

Peptides similar to H-Lys-ala-glu-arg-ala-asp-leu-ile-ala-tyr-leu-lys-gln-ala-thr-ala-lys-OH include other short chains of amino acids with varying sequences. Some examples are:

    H-Ala-Glu-Ala: A tripeptide with different properties due to its shorter length.

    H-Arg-Leu: A dipeptide with distinct biological activities.

    H-Glu-Lys: Another dipeptide with unique chemical reactivity.

The uniqueness of This compound lies in its specific sequence, which determines its structure, function, and interactions with other molecules.

Properties

Molecular Formula

C84H144N24O25

Molecular Weight

1890.2 g/mol

IUPAC Name

6-amino-2-[2-[[2-[2-[[5-amino-2-[[6-amino-2-[[2-[[2-[2-[[2-[[2-[[2-[2-[[5-carbamimidamido-2-[[4-carboxy-2-[2-(2,6-diaminohexanoylamino)propanoylamino]butanoyl]amino]pentanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]propanoylamino]-3-hydroxybutanoyl]amino]propanoylamino]hexanoic acid

InChI

InChI=1S/C84H144N24O25/c1-13-43(6)65(107-80(129)59(38-42(4)5)106-79(128)61(40-64(114)115)104-69(118)45(8)94-73(122)54(24-20-36-92-84(90)91)99-76(125)56(30-32-63(112)113)98-67(116)44(7)93-72(121)52(88)21-14-17-33-85)81(130)96-47(10)70(119)103-60(39-50-25-27-51(110)28-26-50)78(127)105-58(37-41(2)3)77(126)100-53(22-15-18-34-86)75(124)101-55(29-31-62(89)111)74(123)95-48(11)71(120)108-66(49(12)109)82(131)97-46(9)68(117)102-57(83(132)133)23-16-19-35-87/h25-28,41-49,52-61,65-66,109-110H,13-24,29-40,85-88H2,1-12H3,(H2,89,111)(H,93,121)(H,94,122)(H,95,123)(H,96,130)(H,97,131)(H,98,116)(H,99,125)(H,100,126)(H,101,124)(H,102,117)(H,103,119)(H,104,118)(H,105,127)(H,106,128)(H,107,129)(H,108,120)(H,112,113)(H,114,115)(H,132,133)(H4,90,91,92)

InChI Key

UZAAFHHXLLVUAZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)N

Origin of Product

United States

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